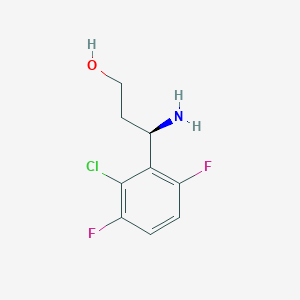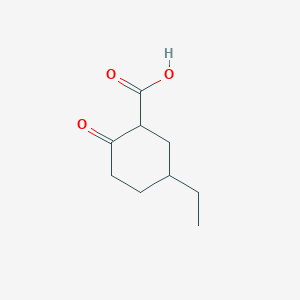
5-Ethyl-2-oxocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 1-position
Méthodes De Préparation
The synthesis of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be achieved through several routes:
Ethylation of Cyclohexanone: The starting material, cyclohexanone, can be ethylated at the 5-position using ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran.
Oxidation: The ethylated cyclohexanone is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction. This can be done using carbon dioxide in the presence of a base like sodium ethoxide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
5-Ethyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be further oxidized to form dicarboxylic acids. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of the keto group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives. For example, esterification with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester.
Condensation: The compound can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Applications De Recherche Scientifique
5-Ethyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound is used in biocatalytic processes to produce enantiomerically pure substances.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biocatalysis, it interacts with enzymes to produce specific enantiomers. The molecular targets and pathways involved vary depending on the reaction and the desired product.
Comparaison Avec Des Composés Similaires
5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: This compound is similar but lacks the ethyl group at the 5-position. It is used in similar applications but may have different reactivity and properties.
Cyclohexanone-2-carboxylic acid: This compound lacks the ethyl group and has a different substitution pattern. It is also used in organic synthesis and industrial applications.
2-Oxocyclohexanecarboxylic acid: This compound is similar but does not have the ethyl group. It is used in the synthesis of various organic compounds and has different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in certain synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-ethyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
Clé InChI |
ZCNDFAXXHOSZIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


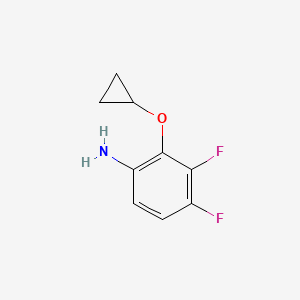

![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
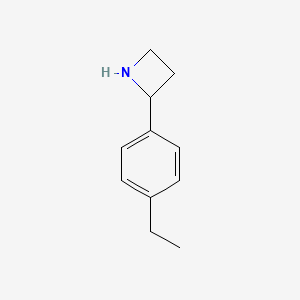

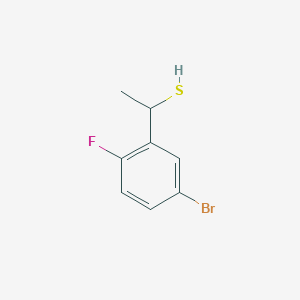

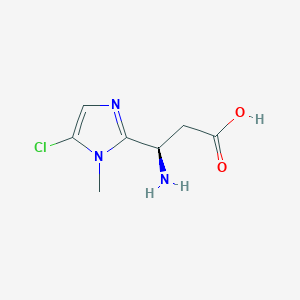
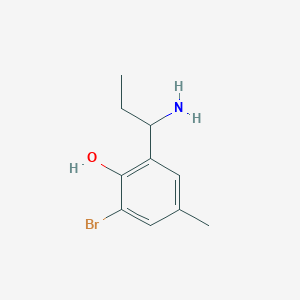
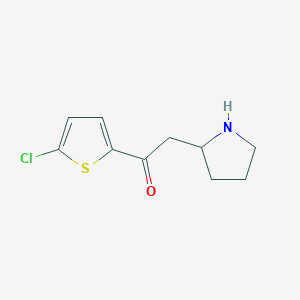
![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)
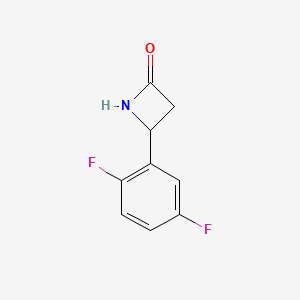
amine](/img/structure/B15274363.png)
